stoloniferone G
Beschreibung
Stoloniferone G is a polyoxygenated sterol derivative first isolated from marine organisms, notably Clavularia viridis (soft coral) . Its systematic name, 2β,5α,6β,11α-tetrahydroxy-24-methylene-cholest-3-en-1-one, reflects its unique structural features: a cholestane backbone with hydroxyl groups at positions 2β, 5α, 6β, and 11α, a 24-methylene substituent, and a 3-en-1-one moiety . The molecular formula is C₂₈H₄₄O₅, with an exact mass of 460.318875 Da . This compound belongs to the ergosterol family, a class of fungal and marine-derived steroids critical for membrane integrity and signaling . Its biosynthesis likely involves oxidative modifications of sterol precursors, a pathway shared with structurally related compounds like stoloniferones E and F .
Eigenschaften
Molekularformel |
C28H44O5 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-2,5,6,11-tetrahydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C28H44O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15,17-24,29-31,33H,3,7-10,13-14H2,1-2,4-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
XLUAFUWMFZEETH-QFEHSGLGSA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C |
Synonyme |
stoloniferone G |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Stoloniferone G shares structural and functional similarities with ergosterol derivatives, gorgostane-type steroids, and other marine-derived sterols. Below is a comparative analysis based on structural features, biological activities, and metabolic roles.
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Comparisons
Structural Differentiation: Hydroxylation Patterns: this compound is distinguished by hydroxyl groups at 2β, 5α, 6β, and 11α, whereas typhasterol lacks the 5α- and 11α-hydroxyls . The 24-methylene group in this compound is a shared feature with typhasterol but absent in stoloniferone O . Backbone Modifications: Unlike stoloniferone E (a halogenated prostanoid) and stoloniferone F (ergosterol-like), this compound retains a cholestane skeleton, making it closer to gorgostane-type steroids .
Biological Activities :
- Antitumor Properties : this compound and E are both isolated from Clavularia viridis and exhibit antitumor effects, though stoloniferone E’s halogenation may enhance bioactivity .
- Metabolic Roles : Stoloniferone O is linked to fungal lipid metabolism, with suppressed levels during sclerotial maturation . In contrast, this compound’s role in marine organisms remains less defined but is hypothesized to involve membrane stabilization .
Biosynthetic Pathways: this compound and F likely derive from ergosterol precursors via oxidative modifications, while stoloniferone E’s prostanoid structure suggests a divergent pathway involving fatty acid derivatives .
Spectroscopic Data :
- 13C-NMR Characteristics : Gorgostane-type steroids (e.g., stoloniferone S) exhibit distinct signals for C-24 methylene (~δ 110–115 ppm) and hydroxylated carbons (~δ 70–80 ppm) . This compound’s 24-methylene group aligns with this class, but its additional hydroxyls would produce unique shifts at C-2, C-5, C-6, and C-11 .
Table 2: Metabolic and Functional Contrasts
| Parameter | This compound | Stoloniferone O | Typhasterol |
|---|---|---|---|
| Primary Source | Marine coral (Clavularia viridis) | Fungal mycelia (Rhizoctonia solani) | Marine sponges |
| Biological Role | Membrane stabilization, antitumor | Lipid metabolism regulation | Molting hormone signaling |
| Key Metabolites | Not characterized | Glycerophospholipids (e.g., PA, PE) | Ecdysteroid analogs |
| Expression | Stable in marine environments | Suppressed during fungal maturation | Induced during arthropod molting |
Q & A
Q. What spectroscopic and chromatographic methods are employed for the structural elucidation of stoloniferone G?
this compound’s structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For novel compounds like this compound, purity must be validated via HPLC (>95%), and spectral data should be cross-referenced with related stoloniferones (e.g., stoloniferones A, D, and J) to confirm functional groups and stereochemistry .
Q. How can researchers replicate the isolation of this compound from its natural source?
Isolation protocols involve solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic separation (silica gel, Sephadex LH-20, or HPLC). Key steps include:
- Sample preparation : Lyophilization of biological material (e.g., marine fungi or soft corals).
- Fractionation : Guided by bioactivity assays (e.g., antimicrobial or cytotoxic activity).
- Characterization : Compare retention times and spectral data with published stoloniferones. Ensure reproducibility by documenting solvent ratios, column pressures, and temperature controls .
Q. What are the minimum data requirements to confirm the identity of a newly isolated this compound analog?
For novel analogs, provide:
- Spectral evidence : Full NMR assignments, HR-MS molecular ion peaks, and IR data for functional groups.
- Purity metrics : HPLC chromatograms with baseline separation.
- Biological context : Source organism taxonomy and geographic origin. Cross-reference with databases like PubChem or Reaxys to rule out known compounds .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivities of this compound?
Contradictions (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in:
- Experimental conditions : Cell line specificity, incubation time, or solvent controls (DMSO concentration ≤0.1%).
- Sample integrity : Ensure compound stability via LC-MS post-assay.
- Statistical rigor : Use ANOVA with post-hoc tests (p <0.05) and report confidence intervals. Replicate experiments across independent labs to validate findings .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Key steps include:
- Retrosynthetic analysis : Identify modular fragments (e.g., terpenoid backbone, lactone rings).
- Stereochemical control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.
- Yield improvement : Screen catalysts (e.g., Grubbs vs. Hoveyda-Grubbs for olefin metathesis) and optimize reaction time/temperature. Document failed attempts to guide future syntheses .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
Combine:
- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., hydroxylation) with bioactivity. Validate predictions with in vitro assays .
Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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